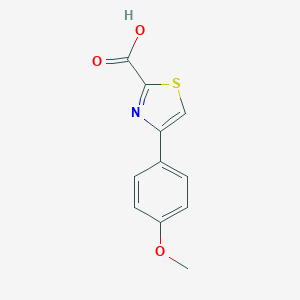

Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide, also known as benzyl PCBS, is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). It is a highly toxic and persistent environmental pollutant that is classified as a priority toxic chemical by the US Environmental Protection Agency (EPA). Benzyl PCBS is widely used in industry as a flame retardant, plasticizer, and lubricant additive. However, its toxic effects on human health and the environment have raised serious concerns, leading to increased research on its synthesis, mechanism of action, and potential applications.

Mécanisme D'action

The toxic effects of Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide PCBS are primarily attributed to its ability to interact with cellular components, such as proteins, lipids, and nucleic acids. Benzyl PCBS can bind to the aryl hydrocarbon receptor (AhR) and activate downstream signaling pathways, leading to the production of reactive oxygen species (ROS) and inflammatory cytokines. It can also disrupt cellular membranes and alter the function of ion channels and transporters, leading to cellular dysfunction and death.

Effets Biochimiques Et Physiologiques

Benzyl PCBS has been shown to induce a wide range of biochemical and physiological effects in various experimental models. It can cause oxidative stress, DNA damage, and apoptosis in liver cells, leading to liver damage and dysfunction. It can also suppress immune function by inhibiting the production of cytokines and impairing the function of immune cells, such as T cells and natural killer cells. Benzyl PCBS can also interfere with the development of the nervous system and cause developmental abnormalities, such as neural tube defects and cognitive impairment.

Avantages Et Limitations Des Expériences En Laboratoire

Benzyl PCBS has several advantages for use in laboratory experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. It is also highly toxic and can induce a wide range of toxic effects in various experimental models, making it a useful reference compound for the evaluation of the toxic effects of other PCBs and related compounds. However, its high toxicity also poses limitations for its use in laboratory experiments, as it requires careful handling and disposal to minimize the risk of exposure to researchers and the environment.

Orientations Futures

There are several potential future directions for research on Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide PCBS. One direction is to further investigate its mechanism of action and the molecular targets involved in its toxicity. This could provide insights into the development of new therapeutic strategies for the treatment of PCB-induced toxicity. Another direction is to explore its potential applications in environmental remediation, such as the degradation of PCBs in contaminated soil and water. Finally, more research is needed to evaluate the potential health risks associated with exposure to Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide PCBS and other PCBs, particularly in vulnerable populations such as children and pregnant women.

Méthodes De Synthèse

Benzyl PCBS can be synthesized by the reaction of Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide chloride with pentachlorobutadiene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group of Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide chloride is replaced by the pentachlorobutadienyl group of pentachlorobutadiene. The resulting product is then purified by distillation or chromatography to obtain pure Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide PCBS.

Applications De Recherche Scientifique

Benzyl PCBS has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology, pharmacology, and environmental science. It is commonly used as a reference compound for the evaluation of the toxic effects of other PCBs and related compounds. Benzyl PCBS has been shown to induce a wide range of toxic effects in various experimental models, including liver damage, immune dysfunction, and developmental abnormalities.

Propriétés

Numéro CAS |

111959-96-7 |

|---|---|

Nom du produit |

Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide |

Formule moléculaire |

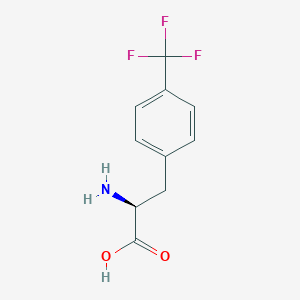

C22H14Cl10S-2 |

Poids moléculaire |

348.5 g/mol |

Nom IUPAC |

[(1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl]sulfanylmethylbenzene |

InChI |

InChI=1S/C11H7Cl5S/c12-8(10(14)15)9(13)11(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2/b11-9- |

Clé InChI |

QJFIVSFKNIWFSR-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)CS/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |

SMILES |

C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |

Synonymes |

enzyl pentachlorobuta-1,3-dienyl sulfide benzylpentachlorobuta-1,3-dienyl sulfide BPCBDS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.